molecular formula C11H18BrNO2 B2560709 Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1824357-11-0

Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2560709
CAS No.: 1824357-11-0
M. Wt: 276.174
InChI Key: XAOAXVAFLZHABO-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₈BrNO₂ and a molecular weight of 276.17 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the bromination of a suitable bicyclic precursor followed by esterification. One common method involves the reaction of 7-azabicyclo[2.2.1]heptane with bromine in the presence of a solvent like dichloromethane. The resulting bromo compound is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reagents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the bicyclic structure can be achieved using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products:

    Substitution: Various substituted azabicycloheptane derivatives.

    Reduction: De-brominated azabicycloheptane compounds.

    Oxidation: Ketones or carboxylic acids derived from the azabicycloheptane structure.

Scientific Research Applications

Chemistry: Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and structural features make it suitable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-7-azabicyclo[221]heptane-7-carboxylate depends on its specific applicationThe compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Uniqueness: Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to the position of the bromine atom and the tert-butyl ester group. These features influence its reactivity and make it distinct from other similar compounds. The specific arrangement of atoms in its structure allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAXVAFLZHABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824357-11-0
Record name tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
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